4-Bromo-5-methylpyrimidine
Overview
Description
4-Bromo-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H5BrN2. It is a derivative of pyrimidine, where a bromine atom is substituted at the fourth position and a methyl group at the fifth position. This compound is of significant interest due to its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 5-methylpyrimidine. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium thiolate in solvents like dimethylformamide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include 4-amino-5-methylpyrimidine or 4-thio-5-methylpyrimidine.
Coupling Reactions: Products include biaryl derivatives or other complex aromatic compounds.
Scientific Research Applications
4-Bromo-5-methylpyrimidine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing drugs for treating various diseases.
Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylpyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies on its mechanism are ongoing to fully elucidate its interactions at the molecular level .
Comparison with Similar Compounds
- 4-Chloro-5-methylpyrimidine
- 4-Fluoro-5-methylpyrimidine
- 4-Iodo-5-methylpyrimidine
Comparison: 4-Bromo-5-methylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-bromo-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDNAUFGRFTNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616354 | |
Record name | 4-Bromo-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257851-33-4 | |
Record name | 4-Bromo-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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